molecular formula C23H28N4O B2676776 N-(1-cyanocyclopentyl)-2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetamide CAS No. 924089-16-7

N-(1-cyanocyclopentyl)-2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetamide

Cat. No.: B2676776
CAS No.: 924089-16-7
M. Wt: 376.504
InChI Key: RHMLUKOTEDZTOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that may be part of a class of compounds known as N-(naphthalen-1-yl)-N’-alkyl oxalamides . These are powerful ligands in Cu-catalyzed coupling reactions .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds, such as renewable alkylated naphthalenes, have been synthesized with benzaldehyde and angelica lactone . These are two platform compounds that can be derived from lignocellulose .


Chemical Reactions Analysis

N-(naphthalen-1-yl)-N’-alkyl oxalamides are known to be powerful ligands in Cu-catalyzed coupling reactions of (hetero)aryl iodides and bromides with primary amines or ammonia .

Scientific Research Applications

Pharmacokinetic Interactions and Metabolism

Piperazine derivatives, similar to the specified compound, are extensively studied for their pharmacokinetic properties and interactions with other drugs. For instance, research on ABT-384, a piperazine derivative, has shown significant insights into its pharmacokinetics when interacting with other substances like ketoconazole. Such studies are crucial for understanding how these compounds are metabolized in the body and their potential interactions with other medications, which is essential for developing safe and effective therapeutic agents (An et al., 2013).

Potential Therapeutic Uses

The exploration of piperazine derivatives extends into their potential therapeutic uses, particularly in the context of neurological and psychological conditions. For example, N-acetyl cysteine (NAC), a compound with a piperazine structure, has been investigated for its ability to modulate glutamate, suggesting potential applications in treating compulsive and addictive behaviors, such as pathological gambling (Grant, Kim, & Odlaug, 2007).

Adverse Reactions and Toxicology

Understanding the adverse reactions and toxicological profiles of piperazine derivatives is another critical area of research. Studies have documented cases of intoxication and adverse effects associated with the use of certain piperazine derivatives, highlighting the importance of safety evaluations in the development of new drugs (Helander, Bäckberg, & Beck, 2014).

Environmental and Occupational Health

Research into compounds with piperazine structures also encompasses their impact on environmental and occupational health. Studies on the exposure to certain piperazine derivatives in the workplace, for example, provide insights into potential respiratory risks and underscore the need for adequate protective measures and regulations (Baur, Chen, & Marczynski, 2001).

Properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O/c24-18-23(10-3-4-11-23)25-22(28)17-27-14-12-26(13-15-27)16-20-8-5-7-19-6-1-2-9-21(19)20/h1-2,5-9H,3-4,10-17H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHMLUKOTEDZTOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)CN2CCN(CC2)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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